Avermectin A2a monosaccharide
Description
Properties
Molecular Formula |
C42H64O12 |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C42H64O12/c1-10-22(2)37-26(6)32(43)20-41(54-37)19-30-17-29(53-41)15-14-24(4)36(52-34-18-33(47-8)35(44)27(7)50-34)23(3)12-11-13-28-21-49-39-38(48-9)25(5)16-31(40(45)51-30)42(28,39)46/h11-14,16,22-23,26-27,29-39,43-44,46H,10,15,17-21H2,1-9H3/b12-11+,24-14+,28-13+/t22?,23-,26-,27-,29+,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,41-,42+/m0/s1 |
InChI Key |
WYNHYWYYKJUGGV-KDLGWSGBSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C |
Origin of Product |
United States |
Scientific Research Applications
Anthelmintic and Insecticidal Properties
Anthelmintic Activity:
Avermectin A2a monosaccharide exhibits potent anthelmintic properties, making it effective against a range of parasitic worms. It acts by enhancing the effects of glutamate on invertebrate-specific gated chloride channels, leading to paralysis and death of the parasites. This mechanism is crucial for treating conditions such as strongyloidiasis and onchocerciasis in humans and livestock .
Insecticidal Activity:
The compound is also utilized as an insecticide. Its efficacy against agricultural pests has made it a vital component in pest management strategies. Avermectin derivatives, including A2a monosaccharide, have been shown to surpass traditional insecticides in effectiveness, particularly against resistant strains .
Veterinary Medicine
This compound is widely used in veterinary medicine for the treatment of parasitic infections in livestock and pets. It is effective against various ectoparasites such as mites and lice, contributing to improved animal health and productivity .
Case Study: Efficacy in Livestock
In a study involving cattle, the administration of avermectin-based treatments resulted in significant reductions in parasitic load, demonstrating its effectiveness as a deworming agent. The study highlighted that dosages tailored to specific animal species improved outcomes without adverse effects .
Potential Therapeutic Uses
Beyond its established uses in veterinary and agricultural applications, this compound is being investigated for its potential therapeutic effects in humans.
Antiviral and Antifungal Activity:
Recent research has indicated that avermectins possess antiviral and antifungal properties. For instance, studies have shown that they can inhibit the replication of certain viruses and fungi, suggesting potential applications in treating infections beyond parasitic diseases .
Anticancer Properties:
There is emerging evidence supporting the anticancer potential of avermectins. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of specific ion channels . Further research is necessary to explore this application fully.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is critical for optimizing its therapeutic use. Studies have shown that it has favorable absorption characteristics when administered orally or parenterally, with a half-life that supports effective dosing regimens .
Safety Considerations:
While generally safe when used as directed, there are reports of adverse effects associated with indiscriminate use, including respiratory failure and hypotension. Therefore, careful consideration of dosage and patient selection is essential to mitigate risks .
Summary Table of Applications
Preparation Methods
Polyketide Synthase-Mediated Aglycone Formation
The avermectin aglycone backbone is synthesized via a type I polyketide synthase (PKS) system in S. avermitilis. This modular enzyme complex catalyzes the sequential condensation of acetate and propionate units, forming the macrocyclic lactone structure. Isotopic labeling studies using [1-¹⁴C]acetate confirmed that the aglycone of avermectin A2a monosaccharide originates from a polyketide chain elongation process. Mutants lacking functional aveA genes (encoding PKS components) fail to produce aglycones, underscoring their indispensability.
Glycosylation by Oleandrose Transferases
Glycosylation of the aglycone at C12 is mediated by the aveB-encoded glycosyltransferase, which sequentially transfers two oleandrose units from thymidine diphosphate oleandrose (dTDP-oleandrose). However, aveB mutants accumulate aglycones, enabling the isolation of monosaccharide intermediates like this compound when glycosylation is partially disrupted. This stepwise process is critical for modulating sugar attachment:
| Enzyme | Function | Product |
|---|---|---|
| AveB (GT1) | Transfers first oleandrose unit | Aglycone-monosaccharide |
| AveB (GT2) | Transfers second oleandrose unit | Aglycone-disaccharide (full) |
Fermentation Strategies for Enhanced Yield
Strain Selection and Mutagenesis
The patent JP2897834B2 discloses a high-yielding S. avermitilis mutant (MA5502) resistant to isoleucine antimetabolites, which overproduces this compound. Key mutations include:
Culture Medium Optimization
Fermentation parameters significantly impact monosaccharide yield:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Carbon Source | Glucose (40 g/L) | Maximizes polyketide flux |
| Nitrogen Source | Soybean meal (20 g/L) | Enhances enzyme stability |
| pH | 6.8–7.2 | Maintains glycosylase activity |
| Temperature | 28°C | Ideal for ave gene expression |
Supplementation with 5-keto avermectin B2a aglycone (0.1 mM) increased A2a monosaccharide titers by 2.3-fold, as it bypasses a bottleneck in the furan ring formation step.
Genetic Engineering for Pathway Control
Targeted Gene Knockouts
Disruption of specific ave genes redirects metabolic flux toward A2a monosaccharide:
Promoter Engineering
Overexpression of the aveB glycosyltransferase under a constitutive promoter (ermE*) increased oleandrose attachment efficiency by 58%, as measured by HPLC.
Downstream Processing and Purification
Extraction and Solvent Partitioning
This compound is extracted from fermentation broth using methyl ethyl ketone, achieving a partition coefficient (K) of 12.5. Subsequent silica gel chromatography (hexane:acetone, 3:1) yields 92% purity, with a recovery rate of 78%.
Q & A
Q. What novel derivatization strategies enhance this compound’s therapeutic efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications like fluorination at C5 or hydroxyl group acylation. Click chemistry enables site-specific conjugation with delivery vectors (e.g., nanoparticles). Evaluate derivatives via in vivo efficacy models and toxicity screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
